2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one
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Overview
Description
2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethylamine with 4-methylquinoline-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the triazoloquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced triazoloquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced triazoloquinoline derivatives, and substituted triazoloquinoline compounds .
Scientific Research Applications
2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases. The compound may also induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxalines: These compounds share a similar triazoloquinoline core structure but differ in the substitution pattern and ring fusion.
1,2,4-triazino[4,3-a]quinoxalines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical and biological properties.
Uniqueness
2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminoethyl group allows for further functionalization, making it a versatile scaffold for drug development.
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-one |
InChI |
InChI=1S/C13H14N4O/c1-9-8-10-4-2-3-5-11(10)17-12(9)15-16(7-6-14)13(17)18/h2-5,8H,6-7,14H2,1H3 |
InChI Key |
IAWWFFTYLZTFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN(C3=O)CCN |
Origin of Product |
United States |
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